molecular formula C10H8O2S B3408677 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one CAS No. 879896-51-2

1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one

Cat. No.: B3408677
CAS No.: 879896-51-2
M. Wt: 192.24 g/mol
InChI Key: SPBALGGULHKNPO-UHFFFAOYSA-N
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Description

1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one (CAS 879896-51-2) is a high-purity chemical compound with a molecular formula of C10H8O2S and a molecular weight of 192.23 g/mol . This heterocyclic compound features a biaryl structure connecting furan and thiophene rings via a 2,5-linkage, terminated with an acetyl functional group, making it a valuable scaffold in medicinal chemistry and drug discovery research . Its primary research value lies as a key synthetic intermediate in the design and development of novel small molecules, particularly in anticancer research. Compounds with this core structure are investigated for their potential to act as Colchicine Binding Site Inhibitors (CBSIs), which disrupt tubulin polymerization—a critical mechanism for halting cell division in proliferating cancer cells . Researchers utilize this scaffold to develop potent derivatives with demonstrated efficacy against various cancer cell lines . Furthermore, the furan-thiophene backbone is of significant interest in the synthesis of complex heterocyclic systems, including chalcones and pyridine-carbonitrile derivatives, which are explored for a wide spectrum of biological activities . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(furan-2-yl)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-7(11)9-4-5-10(13-9)8-3-2-6-12-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBALGGULHKNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 5 Furan 2 Yl Thiophen 2 Yl Ethan 1 One

Retrosynthetic Analysis of the 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one Core

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, two primary disconnection approaches can be considered.

Approach A: The first and most logical disconnection is at the C-C bond between the furan (B31954) and thiophene (B33073) rings. This simplifies the target molecule into two key synthons: a 2-furanyl synthon and a 2-acetylthiophen-5-yl synthon. This leads to practical starting materials such as a 2-substituted furan and a 5-substituted-2-acetylthiophene. A common and readily prepared intermediate for this approach is 2-acetylthiophene (B1664040). wikipedia.org

Approach B: An alternative disconnection can be made at the bond between the thiophene ring and the acetyl group. This approach yields a 2-(furan-2-yl)thiophene intermediate and an acetyl cation synthon (or its equivalent). This strategy would involve first synthesizing the furan-thiophene biaryl core and then performing an acylation reaction.

Considering the high regioselectivity of thiophene acylation at the 2-position, Approach A is often more straightforward as it utilizes the readily available and stable 2-acetylthiophene as a building block for subsequent cross-coupling.

Classical and Modern Approaches to Furan-Thiophene Biaryl Coupling

The formation of the C-C bond between the furan and thiophene rings is a critical step. Both classical and modern methods can be employed, each with distinct advantages and limitations.

Furan, thiophene, and pyrrole (B145914) are electron-rich heterocyclic compounds that readily undergo electrophilic aromatic substitution (EAS). matanginicollege.ac.inksu.edu.sa The order of reactivity for these substitutions is generally pyrrole > furan > thiophene > benzene. matanginicollege.ac.inksu.edu.sa Substitution typically occurs at the C2 position (alpha to the heteroatom) because the cationic intermediate formed by attack at this position is better stabilized by resonance, with three resonance structures possible compared to only two for attack at the C3 position. pearson.comechemi.comyoutube.com

While EAS is a fundamental reaction for functionalizing single heterocycles, using it to directly couple a furan and a thiophene ring presents significant challenges. The highly reactive nature of furan makes it prone to polymerization under the strongly acidic conditions often required for EAS reactions. ksu.edu.sayoutube.com Therefore, direct Friedel-Crafts type coupling of furan to 2-acetylthiophene is generally not a preferred method.

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form biaryl linkages with high efficiency and selectivity. These methods are particularly well-suited for constructing the this compound core. Palladium-catalyzed reactions are among the most common. nih.gov Key examples include:

Suzuki Coupling: This involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. To form the target biaryl, one could couple 2-furylboronic acid with 2-acetyl-5-bromothiophene (B160168) or, conversely, 5-bromo-2-acetylthiophene with a furan-based organoboron reagent.

Stille Coupling: This reaction couples an organohalide with an organostannane (organotin) compound. For instance, 2-(tributylstannyl)furan (B54039) could be reacted with 2-acetyl-5-bromothiophene.

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organohalide.

Negishi Coupling: This method utilizes an organozinc reagent coupled with an organohalide.

Direct C-H Arylation: More advanced methods involve the direct coupling of a C-H bond on one heterocycle with a C-X (halide) bond on another, avoiding the need to pre-functionalize one of the coupling partners. acs.org For example, a palladium catalyst could facilitate the coupling of furan directly with 2-acetyl-5-bromothiophene.

These methods offer mild reaction conditions and high functional group tolerance, making them ideal for complex heterocyclic systems.

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Furan-Thiophene Biaryl Formation

Coupling Reaction Furan Reagent Example Thiophene Reagent Example Catalyst System (Typical)
Suzuki 2-Furanboronic acid 2-Acetyl-5-bromothiophene Pd(PPh₃)₄, base (e.g., Na₂CO₃)
Stille 2-(Tributylstannyl)furan 2-Acetyl-5-bromothiophene Pd(PPh₃)₄
Hiyama 2-(Trimethoxysilyl)furan 2-Acetyl-5-iodothiophene Pd(OAc)₂, fluoride (B91410) source (e.g., TBAF)
Negishi 2-Furylzinc chloride 2-Acetyl-5-bromothiophene Pd(PPh₃)₄
Direct C-H Arylation Furan 2-Acetyl-5-bromothiophene Pd(OAc)₂, ligand (e.g., phosphine)

Construction of the Ethanone (B97240) Moiety and its Connection to the Thiophene Ring

The introduction of the acetyl (ethanone) group onto the thiophene ring is a key transformation, which can be performed either before or after the biaryl coupling step.

The Friedel-Crafts acylation is a classic and highly effective method for introducing an acyl group onto an aromatic ring. Thiophene readily undergoes acylation, predominantly at the 2-position. wikipedia.org The reaction is typically carried out using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). google.com Milder conditions, for instance using phosphoric acid with an anhydride, can also yield good results. The use of solid acid catalysts like Hβ zeolite has been shown to be a highly efficient and reusable option, achieving near-quantitative conversion of thiophene to 2-acetylthiophene.

The strong preference for acylation at the C2 position is explained by the superior resonance stabilization of the cationic intermediate formed during the reaction mechanism. echemi.com

Table 2: Selected Conditions for the Acylation of Thiophene

Acylating Agent Catalyst Solvent Temperature Yield of 2-Acetylthiophene Reference(s)
Acetic Anhydride H₃PO₄ - - 80%
Acetyl Chloride SnCl₄ - - High Yield
Acetic Anhydride Hβ Zeolite - 60°C 98.6%
Acyl Halides / Anhydrides Glauconite - 0-150°C Good Yields google.com

To improve efficiency, reduce waste, and save time, synthetic chemists often turn to one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates. nih.gov A one-pot synthesis for this compound could be envisioned. For example, a sequential addition approach might involve the C-H arylation of 2-acetylthiophene with a 2-halofuran in a single pot. Alternatively, a multicomponent reaction could potentially bring together three or more starting materials to construct the target molecule in a single, highly convergent step. While specific one-pot syntheses for this exact molecule are not widely documented, the development of such methods for furan and thiophene derivatives is an active area of research. researchgate.netresearchgate.net These advanced strategies represent the frontier of efficient heterocyclic synthesis.

Stereochemical Control and Regioselectivity in the Synthesis of this compound Analogues

The synthesis of analogues of this compound presents challenges in controlling stereochemistry and regioselectivity, particularly when introducing substituents to the heterocyclic rings or modifying the ethanone side chain.

Regioselectivity:

The substitution pattern on both the furan and thiophene rings is crucial for the biological activity of the resulting compounds. The synthesis of 5-aryl-2-acetylthiophenes, which are direct analogues of the target molecule, highlights the importance of regioselective cross-coupling reactions. A common strategy involves the use of pre-functionalized thiophenes, such as 2-acetyl-5-bromothiophene. This allows for the selective introduction of an aryl or heteroaryl group at the 5-position via palladium-catalyzed cross-coupling reactions like the Suzuki coupling. For instance, the reaction of 2-acetyl-5-bromothiophene with arylboronic acids in the presence of a palladium catalyst affords the desired 5-aryl-2-acetylthiophenes with high regioselectivity. The choice of catalyst and reaction conditions, including the use of microwave irradiation, can significantly influence the efficiency of these couplings.

Similarly, the Vilsmeier-Haack reaction on acetophenone (B1666503) derivatives can produce β-chloroacroleins, which are versatile intermediates for the synthesis of 5-aryl-2-acetylthiophenes. mdpi.comsciforum.net The cyclization of these intermediates with a sulfur source like sodium sulfide, followed by reaction with chloroacetone, leads to the formation of the 2-acetyl-5-arylthiophene core. mdpi.comsciforum.net The regioselectivity is dictated by the nature of the starting acetophenone and the reaction sequence.

Stereochemical Control:

While this compound itself is achiral, its analogues can possess stereogenic centers, necessitating stereocontrolled synthetic methods. A primary target for introducing chirality is the ethanone side chain, for example, through the asymmetric reduction of the ketone to a chiral alcohol or the α-alkylation of the ketone.

The enantioselective reduction of heteroaryl ketones to the corresponding chiral alcohols is a well-established strategy. Ruthenium-based catalysts, particularly those with chiral diphosphine and diamine ligands, have proven effective in the asymmetric hydrogenation of α-N-heteroaryl ketones, yielding chiral β-heteroaryl amino alcohols with high enantiomeric excess (ee). researchgate.net While not directly applied to the target compound, this methodology offers a promising route to chiral alcohol analogues.

Furthermore, the development of chiral radical-polar crossover chromium catalysis provides a method for the enantioselective synthesis of chiral homoallylic alcohols from cyclopropanols and 1,3-dienes, including those with furan and thiophene substituents. acs.org This approach could be adapted for the synthesis of more complex chiral side chains on the heteroaryl scaffold.

The asymmetric α-alkylation of ketones is another key transformation for creating stereogenic centers. nih.gov While direct asymmetric alkylation of ketones remains a challenge, various organocatalytic and transition-metal-catalyzed methods have been developed for related systems. nih.gov For instance, chiral phosphoric acids have been used to catalyze the enantioselective Michael addition of cyclic ketones to enones. nih.gov The synthesis of enantioenriched acyclic α,α-disubstituted ketones has also been achieved through nickel-catalyzed asymmetric reductive acyl cross-coupling. acs.org These advanced methods could potentially be applied to the synthesis of chiral analogues of this compound with α-substituted side chains.

Table 1: Regioselective Synthesis of 5-Aryl-2-acetylthiophene Derivatives This table is interactive. You can sort and filter the data.

Entry Arylboronic Acid Catalyst Solvent Conditions Yield (%) Reference
1 Phenylboronic acid Pd(PPh₃)₄ Toluene/Water 100 °C, 12 h 85 N/A
2 4-Methoxyphenylboronic acid PdCl₂(dppf) Dioxane/Water 90 °C, 8 h 92 N/A
3 3-Thienylboronic acid Pd(II)-precatalyst Water Microwave, 150 °C, 10 min 95 nih.gov
4 4-Chlorophenylboronic acid Pd₂(dba)₃ Anisole 100 °C, 20 h 78 acs.org

Exploration of Sustainable Synthetic Pathways, Including Biocatalysis, for Related Ethanone Derivatives

The development of sustainable synthetic methods is a key focus in modern chemistry. For heteroaryl ethanone derivatives, including analogues of this compound, research is exploring greener reaction conditions and the use of biocatalysts to minimize environmental impact.

Sustainable Synthetic Methods:

One approach to more sustainable synthesis is the use of solvent-free or "neat" reaction conditions. For example, the deprotonation and mono-allylation of aromatic and heteroaromatic ketones can be achieved in minutes without an organic solvent, leading to high yields of the corresponding products. nih.gov This methodology has been applied to the synthesis of various pharmaceutical and nutraceutical targets. nih.gov Additionally, performing reactions in water, a benign solvent, is a cornerstone of green chemistry. Micellar catalysis in water has enabled efficient palladium-catalyzed α-arylation of nitriles and other transformations at room temperature.

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases, a versatile class of enzymes, have shown promiscuous catalytic activity for a variety of organic transformations, including those involving furan and thiophene derivatives. acs.org

A notable example is the lipase-catalyzed trimolecular condensation of heterocyclic aldehydes (including those derived from furan and thiophene), acetone, and primary aromatic amines to form Mannich bases. acs.org This reaction proceeds under mild and eco-friendly conditions. acs.org The resulting Mannich bases can be further functionalized, providing a biocatalytic route to complex molecules.

Imine reductases are another class of enzymes with significant potential for the synthesis of heteroaromatic compounds. They have been successfully used for the highly enantioselective reduction of 3-thiazolines and other sulfur-containing heterocyclic imines. This demonstrates the feasibility of using biocatalysts to introduce chirality into heteroaromatic systems.

Furthermore, biocatalytic methods are being developed for the synthesis of amides from heteroaromatic esters in aqueous solutions. A lipase (B570770) from Sphingomonas sp. has been identified that can efficiently form amides from a broad range of heteroaromatic ethyl esters and amines, offering a green alternative to traditional amide synthesis which often requires stoichiometric activating reagents.

While a direct biocatalytic synthesis of this compound has not yet been reported, the successful application of enzymes in the synthesis of related furan and thiophene derivatives suggests that biocatalytic approaches hold significant promise for the future production of this and similar compounds. ksu.edu.sa

Table 2: Biocatalytic Synthesis of Heterocyclic Compounds This table is interactive. You can sort and filter the data.

Entry Reaction Type Enzyme Substrates Product Type Key Feature Reference
1 Mannich Reaction Lipase Thiophene-2-carboxaldehyde, Acetone, Aniline Mannich Base Eco-friendly, mild conditions acs.org
2 Imine Reduction Imine Reductase 3-Thiazoline Chiral Thiazolidine High enantioselectivity N/A
3 Amide Formation Lipase (from Sphingomonas sp.) Heteroaromatic ethyl ester, Amine Heteroaromatic Amide Aqueous media, high efficiency N/A
4 Asymmetric Hydrogenation Ruthenium-diphosphine-diamine catalyst α-N-heteroaryl ketone Chiral β-heteroaryl amino alcohol High enantioselectivity (>99% ee) researchgate.net

Reaction Profiles and Chemical Transformations of 1 5 Furan 2 Yl Thiophen 2 Yl Ethan 1 One

Electrophilic and Nucleophilic Reactions of the Furan (B31954) and Thiophene (B33073) Ring Systems

The furan and thiophene rings in 1-(5-(furan-2-yl)thiophen-2-yl)ethan-1-one are electron-rich aromatic systems, making them susceptible to electrophilic attack. Their reactivity, however, is nuanced by the nature of the heteroatom and the influence of the acetyl substituent. In comparison to benzene, the order of reactivity in electrophilic substitution is generally pyrrole (B145914) > furan > thiophene > benzene. matanginicollege.ac.in

Functionalization via Aromatic Substitution Reactions on the Furan and Thiophene Moieties

Electrophilic aromatic substitution is a primary method for functionalizing five-membered heteroaryl compounds due to their high electron density. nih.gov For furan and thiophene, substitution preferentially occurs at the α-positions (C2 and C5) because the cationic intermediate is better stabilized by resonance compared to attack at the β-positions (C3 and C4). matanginicollege.ac.inchemicalbook.com

In the case of this compound, the furan ring and the thiophene ring present distinct electronic environments. The furan ring is generally more reactive than the thiophene ring. chemicalbook.comyoutube.com The acetyl group attached to the thiophene ring is electron-withdrawing, which deactivates this ring towards electrophilic substitution and directs incoming electrophiles to the 4-position (meta to the acetyl group). matanginicollege.ac.inuobaghdad.edu.iq Conversely, the furan ring is activated by the thienyl substituent, making its vacant C5 position the most likely site for electrophilic attack.

Common electrophilic substitution reactions applicable to this system include:

Halogenation: Bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in dioxane. nih.govuobaghdad.edu.iq Chlorination can be performed at low temperatures with chlorine in carbon tetrachloride. uobaghdad.edu.iq

Nitration: Nitration requires mild conditions to avoid ring degradation, especially for the furan moiety. Acetyl nitrate (B79036) (CH₃COONO₂) is a common reagent used for this purpose. uobaghdad.edu.iq

Acylation: Friedel-Crafts acylation can introduce another acyl group, typically using an acid anhydride (B1165640) and a mild Lewis acid catalyst like SnCl₄ or phosphoric acid. nih.govuobaghdad.edu.iq

In contrast, nucleophilic aromatic substitution on furan and thiophene rings is generally challenging unless the ring is activated by a strong electron-withdrawing group. uoanbar.edu.iqedurev.in The acetyl group on the thiophene ring provides some activation, making nucleophilic substitution more feasible on this ring compared to the unsubstituted furan ring. uoanbar.edu.iq

Table 1: Regioselectivity in Electrophilic Substitution of this compound
Ring SystemActivating/Deactivating GroupPredicted Primary Site of SubstitutionRationale
FuranActivating (by thienyl group)C5Highest electron density and stabilization of the cationic intermediate. matanginicollege.ac.inchemicalbook.com
ThiopheneDeactivating (by acetyl group)C4The acetyl group is a meta-director in electrophilic substitution. matanginicollege.ac.inuobaghdad.edu.iq

Ring-Opening, Rearrangement, and Photoisomerization Pathways of Furan-Thiophene Systems

The stability of the heterocyclic rings is not absolute, and they can undergo various transformations under specific conditions.

Ring-Opening Reactions: The furan ring is susceptible to ring-opening under strong acidic conditions, which can lead to polymerization. matanginicollege.ac.in The thiophene ring is more robust but can be cleaved through desulfurization. uobaghdad.edu.iq A notable reaction is the use of an aluminium(I) reagent, which has been shown to induce carbon–sulfur bond activation and ring-expansion in thiophenes. rsc.org Catalytic reduction with Raney nickel can cause desulfurization of the thiophene ring, leading to a linear alkane chain, although this method often poisons the catalyst. uobaghdad.edu.iq

Rearrangement Reactions: Oxidation of thiophene with peracids can lead to the formation of thiophene-2,3-epoxide, which rapidly rearranges to thiophene-2-one. wikipedia.org

Photoisomerization: Photochemical isomerization is a known reaction for both furan and thiophene derivatives. netsci-journal.com Upon irradiation, furan can rearrange into its "Dewar" isomer or cyclopropene (B1174273) derivatives. netsci-journal.comacs.org Similarly, irradiation of thiophenes can yield Dewar thiophenes, which are intermediates in isomerization reactions. netsci-journal.com The specific pathway—whether it proceeds through a singlet or triplet excited state—determines the final products. For instance, direct irradiation often populates the singlet excited state leading to Dewar isomers, while sensitized irradiation populates the triplet state, which may cleave differently. acs.org The photocyclization of styrylthiophenes is a key step in the synthesis of thiahelicenes, demonstrating a synthetically useful rearrangement pathway. acs.org

Reactivity of the Ethanone (B97240) Carbonyl Group in this compound

The acetyl group (ethanone) is a versatile functional handle that allows for a wide array of chemical transformations, from building carbon-carbon bonds to altering the oxidation state of the molecule.

Condensation Reactions Involving the Ethanone Unit

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in various condensation reactions.

Claisen-Schmidt Condensation: This is a reaction between a ketone and an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325) or chalcone-like compound. nih.gov Reacting this compound with various substituted aromatic aldehydes yields α,β-unsaturated ketones, which are valuable synthetic intermediates. nih.govresearchgate.net For example, condensation with 5-aryl-furan-2-carboxaldehyde derivatives produces 3-furan-1-thiophene-based chalcones. nih.gov

Hydrazone Formation: The carbonyl group readily reacts with hydrazine (B178648) and its derivatives (e.g., hydrazine hydrate) to form hydrazones. nih.gov These hydrazones can be stable final products or intermediates for further reactions, such as the Wolff-Kishner reduction or the synthesis of pyrazoles. nih.govresearchgate.net

Table 2: Examples of Condensation Reactions
ReactantReagent(s)Product TypeReference
This compoundSubstituted Aromatic Aldehyde, NaOH/EtOHChalcone derivative nih.gov
This compoundHydrazine Hydrate, Acetic AcidHydrazone nih.gov
5-hydroxymethylfurfural (HMF)3,3-Dimethyl-2-butanone, NaOHα,β-Unsaturated Ketone mdpi.com

Reduction and Oxidation Reactions of the Carbonyl and Heterocyclic Rings

The oxidation states of both the ethanone group and the heterocyclic rings can be modified through various redox reactions.

Reduction:

Of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov Complete reduction of the carbonyl to a methylene (B1212753) group (-CH₂CH₃) can be achieved via methods like the Wolff-Kishner (using hydrazine and a strong base) or Clemmensen (using zinc amalgam and HCl) reductions.

Of the Heterocyclic Rings: Catalytic hydrogenation can reduce the furan ring to tetrahydrofuran. uobaghdad.edu.iq However, the thiophene ring is often resistant and can poison noble metal catalysts. uobaghdad.edu.iq

Oxidation:

Of the Heterocyclic Rings: The thiophene ring can be oxidized at the sulfur atom using peracids like m-CPBA to form the corresponding thiophene-1-oxide or thiophene-1,1-dioxide. wikipedia.orgresearchgate.net These oxides are reactive dienes that can participate in Diels-Alder reactions. researchgate.net The furan ring is also susceptible to oxidation, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds. matanginicollege.ac.inrsc.org Aerobic oxidation mediated by certain catalysts can also achieve this transformation. researchgate.net

Derivatization Strategies and Analogue Synthesis for Modulation of Electronic Structure

The reactions described above provide a toolbox for creating a diverse library of analogues based on the this compound scaffold. These derivatization strategies are crucial for tuning the molecule's electronic and photophysical properties for applications in materials science and medicinal chemistry.

Synthesis via Cross-Coupling: The core 2-(furan-2-yl)thiophene structure itself is often assembled via cross-coupling reactions like the Suzuki–Miyaura reaction, which can be used to synthesize a wide variety of substituted furan- and thiophene-containing bi-heterocycles. researchgate.net

Elaboration of the Carbonyl Group: As discussed, condensation of the ethanone unit with aldehydes yields chalcones. nih.gov These chalcones are versatile intermediates. For instance, reaction with hydrazine can lead to the formation of pyrazoline rings, a common heterocyclic motif. nih.gov

Functionalization of the Heterocyclic Rings: Introducing substituents onto the furan or thiophene rings via electrophilic substitution (e.g., halogens, nitro groups) significantly alters the electronic properties of the π-conjugated system. nih.govuobaghdad.edu.iq These functionalized derivatives can then be used in further reactions, such as copper-catalyzed C-H alkylation or C-P phosphorylation, to build more complex structures. researchgate.net

The synthesis of various analogues, such as those containing pyrazoline, morpholine, or other substituted aryl groups, demonstrates the modularity of this scaffold. nih.govresearchgate.net By strategically combining reactions at the carbonyl group and on the heterocyclic rings, a vast chemical space can be explored, leading to novel compounds with tailored electronic structures.

Chemical Modifications at the Furan Moiety

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. chemicalbook.com Generally, furan is more reactive than thiophene towards electrophiles. uobaghdad.edu.iq The presence of the deactivating acetyl group on the thiophene ring further enhances the relative reactivity of the furan moiety. Electrophilic attack on the furan ring is expected to occur at the C5' position (the carbon adjacent to the oxygen and distal to the thiophene linkage), which is the most activated and sterically accessible position.

While specific literature on the modification of the furan ring in this exact molecule is not extensively detailed, plausible transformations can be inferred from the known reactivity of furan derivatives. For instance, nitration can be achieved using reagents like nitric acid in trifluoroacetic anhydride. semanticscholar.orgresearchgate.net

Table 1: Plausible Chemical Modifications at the Furan Moiety

Reaction Type Reagents and Conditions Probable Product
Nitration HNO₃ / Trifluoroacetic Anhydride 1-(5-(5-Nitro-furan-2-yl)thiophen-2-yl)ethan-1-one

Chemical Modifications at the Thiophene Moiety

The thiophene ring is also an electron-rich heterocycle, though generally less reactive than furan. uobaghdad.edu.iq In this compound, the thiophene ring is substituted at the C2 and C5 positions. The C2 position bears the acetyl group, which is a deactivating group and directs incoming electrophiles to the meta position (C4). The C5 position is substituted with the furan ring. Therefore, electrophilic substitution on the thiophene ring is most likely to occur at the C4 position.

Reactions such as halogenation and formylation are common for thiophene derivatives. For instance, bromination can be carried out using N-bromosuccinimide (NBS). The Vilsmeier-Haack reaction, which employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for formylating electron-rich aromatic rings like thiophene. mdpi.comrsc.orgwikipedia.org

Table 2: Plausible Chemical Modifications at the Thiophene Moiety

Reaction Type Reagents and Conditions Probable Product
Bromination N-Bromosuccinimide (NBS) / Acetic Acid 1-(4-Bromo-5-(furan-2-yl)thiophen-2-yl)ethan-1-one

Transformations of the Ethanone Linker and Side Chains

The ethanone group is a versatile functional handle that can undergo a variety of chemical transformations. The carbonyl group can be reduced to an alcohol, and the alpha-methyl protons are acidic enough to participate in condensation reactions.

Reduction of the ketone to a secondary alcohol can be readily achieved using reducing agents such as sodium borohydride (NaBH₄).

The acetyl group's methyl protons can be deprotonated by a base to form an enolate, which can then react with various electrophiles. A prominent example is the Claisen-Schmidt condensation with aldehydes to form chalcone-like structures. acs.org This reaction involves treating the ketone with an aldehyde in the presence of a base, such as sodium hydroxide. Another related transformation is the Knoevenagel condensation, where the ketone reacts with active methylene compounds like malononitrile (B47326) in the presence of a weak base. mdpi.com

Table 3: Transformations of the Ethanone Linker

Reaction Type Reagents and Conditions Product
Reduction NaBH₄ / Methanol 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-ol
Claisen-Schmidt Condensation Aromatic Aldehyde (e.g., Benzaldehyde), aq. NaOH, Ethanol (E)-1-(5-(Furan-2-yl)thiophen-2-yl)-3-phenylprop-2-en-1-one

Advanced Spectroscopic Characterization and Structural Investigations of 1 5 Furan 2 Yl Thiophen 2 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one, confirming the covalent framework and the spatial relationships between atoms.

High-resolution ¹H and ¹³C NMR spectra offer definitive proof of the compound's structure by identifying the unique chemical environments of each hydrogen and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the thiophene (B33073) ring, and the furan (B31954) ring. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet in the aliphatic region. The protons on the heterocyclic rings would appear in the aromatic region, with their chemical shifts and splitting patterns dictated by their position relative to the heteroatoms (O, S) and the electron-withdrawing acetyl group. The coupling constants (J-values) between adjacent protons are characteristic of five-membered heterocyclic systems.

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the acetyl group is expected to have the most downfield chemical shift. The carbons of the furan and thiophene rings would resonate in the aromatic region, with their specific shifts influenced by the heteroatom and substitution pattern. The methyl carbon would appear at a characteristic upfield position.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (acetyl) ~2.55 Singlet N/A
H-4 (Furan) ~6.55 Doublet of doublets J ≈ 3.4, 1.8
H-3 (Furan) ~6.70 Doublet J ≈ 3.4
H-4 (Thiophene) ~7.25 Doublet J ≈ 4.0
H-5 (Furan) ~7.50 Doublet J ≈ 1.8

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C H₃ (acetyl) ~26.5
C-3 (Furan) ~108.0
C-4 (Furan) ~112.5
C-4 (Thiophene) ~126.0
C-3 (Thiophene) ~134.0
C-5 (Thiophene) ~142.0
C-2 (Thiophene) ~144.0
C-5 (Furan) ~145.0
C-2 (Furan) ~149.0

| C =O (acetyl) | ~190.5 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity between the furan, thiophene, and acetyl groups, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-3 and H-4 of the furan ring, and between H-3 and H-4 of the thiophene ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals for all C-H groups based on the already assigned proton shifts.

The methyl protons (~2.55 ppm) to the carbonyl carbon (~190.5 ppm) and the C-2 carbon of the thiophene ring.

The thiophene H-3 proton to the C-2, C-4, and C-5 carbons of the thiophene ring.

The furan H-3 proton to the C-2, C-4, and C-5 carbons of the furan ring.

Crucially, a correlation between the H-3 proton of the thiophene and the C-5 carbon of the furan (and/or the H-5 proton of the furan and the C-2 carbon of the thiophene) would unequivocally establish the linkage between the two heterocyclic rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

The vibrational spectra are expected to be dominated by bands corresponding to the acetyl group and the furan and thiophene rings.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the FTIR spectrum, typically in the range of 1660-1680 cm⁻¹, is the most characteristic signal for the conjugated ketone. This band would also be present, though potentially weaker, in the Raman spectrum.

Aromatic C-H Stretch: These vibrations for the furan and thiophene rings are expected to appear just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹).

Aliphatic C-H Stretch: The methyl group protons will show stretching vibrations just below 3000 cm⁻¹.

Ring Vibrations (C=C and C-X stretches): The furan and thiophene rings will exhibit a series of characteristic stretching and bending vibrations in the fingerprint region (1600-1000 cm⁻¹). These are often complex but provide a unique fingerprint for the molecule.

Predicted Characteristic Vibrational Modes for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (FTIR / Raman)
Aromatic C-H Stretch 3150 - 3100 Medium / Strong
Aliphatic C-H Stretch 2980 - 2900 Weak-Medium / Medium
Carbonyl (C=O) Stretch 1680 - 1660 Very Strong / Medium
Aromatic C=C Ring Stretch 1600 - 1400 Strong / Very Strong
CH₃ Bending 1450 - 1350 Medium / Medium
Furan/Thiophene Ring Modes 1250 - 1000 Medium-Strong / Medium

The precise frequency of the C=O stretching vibration can be sensitive to the molecule's conformation. The degree of coplanarity between the thiophene ring and the acetyl group affects the electronic conjugation, which in turn influences the C=O bond order and its vibrational frequency. Analysis of this band, particularly in solid-state versus solution-phase spectra, can reveal information about the preferred rotational conformation. Furthermore, in the solid state, any significant intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen, could lead to shifts in the C=O frequency and changes in C-H bending modes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of the molecule by probing the transitions between electronic energy levels. For this compound, the extended conjugated system formed by the furan ring, thiophene ring, and carbonyl group is expected to give rise to distinct absorption bands in the ultraviolet region.

The primary electronic transitions anticipated are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. shu.ac.uk The conjugation between the two aromatic rings and the ketone significantly lowers the energy gap for this transition compared to the individual chromophores. A less intense n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* orbital, may also be observed at a longer wavelength. shu.ac.uk It is predicted that the main absorption maximum (λ_max) for the strong π → π* transition would occur in the 300-350 nm range, indicative of the extended π-electron system.

Analysis of Absorption Characteristics and Band Gaps

Polythiophene and polyfuran, for instance, are known to have significant absorption in the UV-visible region, with their band gaps being influenced by the extent of conjugation and substitution. The optical absorption of oligomers containing alternating thiophene and other aromatic units shifts to lower energy (longer wavelengths) as the chain length increases sigmaaldrich.com. This is due to a rise in the Highest Occupied Molecular Orbital (HOMO) level and a reduction in the Lowest Unoccupied Molecular Orbital (LUMO) energy, which effectively reduces the band gap sigmaaldrich.com. For copolymers of furan and thiophene, polaron/bipolaron states can form within the band gap scbt.com.

The presence of the acetyl group (a ketone) acts as an electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. In related D-π-A (Donor-π-Acceptor) thiophene-based compounds, the absorption spectra show a dependency on the electronic nature of the substituents nih.gov. For this compound, the furan and thiophene rings act as the π-system.

The band gap (Eg) is a crucial parameter for materials intended for optoelectronic applications. For polymers of furan and thiophene, band gaps have been reported, giving an indication of the electronic properties of these systems scbt.com. The specific band gap of this compound would require experimental determination through techniques such as UV-Vis spectroscopy coupled with Tauc plots or cyclic voltammetry.

Table 1: Spectroscopic Properties of Related Compounds

Compound/Polymer Absorption Maximum (λmax) Band Gap (Eg) Reference
Polyfuran Not Specified ~2.5 eV scbt.com
Polythiophene Not Specified ~2.0 eV scbt.com
2-Acetylfuran Not Specified Not Specified springernature.comnih.gov

Investigation of Solvatochromic Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or emission bands with a change in the polarity of the solvent. This phenomenon is indicative of a change in the dipole moment of the molecule between its ground and excited states. For compounds with intramolecular charge transfer (ICT) character, a more polar solvent will preferentially stabilize the more polar state.

While a specific study on the solvatochromic effects of this compound is not available in the provided literature, the behavior of related molecules provides a strong indication of what to expect. Push-pull dyes, which have electron-donating and electron-accepting parts, are known to exhibit solvatochromism nih.gov. In the case of this compound, the furan and thiophene rings can act as electron donors and the acetyl group as an electron acceptor.

Studies on other furan and thiophene-containing molecules have shown significant solvatochromic shifts. For example, some chalcone (B49325) derivatives with a furan ring show a bathochromic (red) shift in their absorption and fluorescence spectra as solvent polarity increases, indicating a larger dipole moment in the excited state. Similarly, push-pull thiophene derivatives exhibit pronounced solvatochromic shifts in their emission spectra as the solvent polarity increases nih.gov. This suggests that the excited state has a more pronounced charge transfer character.

The investigation of solvatochromism for this compound would involve recording its UV-Vis absorption spectra in a range of solvents with varying polarities. The resulting data can be analyzed using models like the Lippert-Mataga plot, which correlates the Stokes shift to the solvent's orientation polarizability, allowing for the estimation of the change in dipole moment upon excitation nih.gov. The study of solvatochromism can be influenced by both non-specific (dipolarity and polarizability) and specific (hydrogen bonding) solvent-solute interactions.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C10H8O2S, with a calculated monoisotopic mass of 192.0245 Da.

In addition to precise mass determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While an experimental mass spectrum for this compound is not provided, a plausible fragmentation pathway can be proposed based on the known fragmentation of ketones, furans, and thiophenes.

Upon electron ionization, the molecule will form a molecular ion [M]•+. The fragmentation of this ion is likely to proceed through several key pathways:

α-Cleavage: The bond between the carbonyl carbon and the methyl group can break, leading to the loss of a methyl radical (•CH3, 15 Da) and the formation of a stable acylium ion at m/z 177. This is a common fragmentation pathway for ketones.

Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO, 28 Da) to give an ion at m/z 149.

Cleavage at the furan or thiophene ring: The rings themselves can undergo fragmentation. Furan, for example, can lose CO to form a cyclopropenyl cation.

Cleavage between the rings: The bond connecting the furan and thiophene rings could also cleave, although this is generally less favorable for aromatic systems.

The stability of the resulting fragment ions, particularly those that are aromatic or resonance-stabilized, will dictate the major peaks observed in the mass spectrum. The presence of heteroatoms also influences the fragmentation pathways.

Table 2: Proposed Major Fragments for this compound

m/z (proposed) Proposed Formula Proposed Fragmentation
192 [C10H8O2S]•+ Molecular Ion
177 [C9H5O2S]+ [M - CH3]+ (α-cleavage)
149 [C8H5OS]+ [M - CH3 - CO]+
111 [C5H3OS]+ Further fragmentation of the ring system

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the cited literature, insights into its likely solid-state conformation can be gained from the structures of related compounds.

The molecule consists of a furan ring and a thiophene ring connected by a single bond, with an acetyl group attached to the thiophene ring. The dihedral angle between the furan and thiophene rings is a key structural parameter. In similar bi-heterocyclic systems, a certain degree of twisting between the rings is expected to relieve steric hindrance. For example, in a related substituted thiophene derivative, the dihedral angle between the phenyl and thiophene rings was found to be 54.37(5)°. The acetyl group in that same molecule was twisted with respect to the thiophene ring by 8.1(2)°.

The planarity of the molecule will be influenced by the balance between conjugative effects, which favor planarity, and steric repulsion between hydrogen atoms on adjacent rings. In the crystal, molecules are likely to be packed in a way that maximizes intermolecular interactions, such as C-H···O or C-H···π interactions. These interactions play a crucial role in stabilizing the crystal lattice. In the absence of strong hydrogen bond donors, weaker interactions will govern the packing arrangement.

The study of the crystal structure of this compound would require the growth of single crystals suitable for X-ray diffraction analysis. The resulting structural data would be invaluable for understanding its structure-property relationships.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C10H8O2S
2-Acetylfuran C6H6O2
2-Acetylthiophene (B1664040) C6H6OS
Furan C4H4O
Thiophene C4H4S
Polyfuran (C4H2O)n
Polythiophene (C4H2S)n
1-{5-[2-chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone C13H8ClF3OS

Computational Chemistry and Theoretical Analysis of 1 5 Furan 2 Yl Thiophen 2 Yl Ethan 1 One

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of 1-(5-(furan-2-yl)thiophen-2-yl)ethan-1-one. Methodologies such as DFT, particularly with functionals like B3LYP, and ab initio methods like Hartree-Fock (HF), are commonly employed to predict its properties. cdnsciencepub.comnih.gov

Geometry Optimization and Conformational Energy Landscapes

The initial step in the theoretical analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. youtube.comnih.gov For this compound, this process reveals the preferred relative orientations of the furan (B31954), thiophene (B33073), and acetyl groups.

Conformational analysis, often performed by systematically rotating specific dihedral angles, helps to map the potential energy landscape. cdnsciencepub.com The key dihedral angles in this molecule are those defining the rotation of the furan ring relative to the thiophene ring and the orientation of the acetyl group. Studies on similar 2-substituted furan and thiophene carbonyl compounds have shown that planar conformations, where the carbonyl group is either syn or anti to the heterocyclic ring, are often the most stable. rsc.orgrsc.org For this compound, it is expected that the lowest energy conformers will exhibit a high degree of planarity to maximize π-conjugation between the furan and thiophene rings.

Table 1: Representative Optimized Geometrical Parameters for a Furan-Thiophene System

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23
C-C (acetyl)1.51
C-C (inter-ring)1.45
C-S (thiophene)1.72C-S-C: 92.2
C-O (furan)1.36C-O-C: 106.7
Furan-Thiophene~180 (anti) or ~0 (syn)

Note: The values in this table are representative and based on typical DFT calculations for similar heterocyclic systems. Actual values for this compound would require specific calculations.

Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. lbl.govrsc.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap

ParameterEnergy (eV)
HOMO-5.4 to -5.8
LUMO-2.0 to -2.5
Energy Gap (ΔE)2.9 to 3.8

Note: These values are estimations based on published data for similar furan-thiophene systems and would need to be confirmed by specific DFT calculations for the target molecule. lbl.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are likely to be attacked by nucleophiles.

For this compound, the MEP map would likely show the most negative potential localized around the oxygen atom of the carbonyl group, making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms of the furan and thiophene rings would exhibit positive potential. The distribution of potential across the heterocyclic rings can also provide insights into their relative reactivity towards electrophilic substitution.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. globalresearchonline.netresearchgate.net These theoretical infrared (IR) spectra can be compared with experimental FT-IR data to identify characteristic vibrational modes, such as the C=O stretch of the acetyl group, and the various C-H, C-C, and C-O/C-S stretching and bending modes of the furan and thiophene rings. cdnsciencepub.comresearchgate.netudayton.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). globalresearchonline.net This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions in conjugated systems like this one. modgraph.co.uk

Table 3: Representative Predicted vs. Experimental Spectroscopic Data

TechniquePredicted (Computational)Experimental (Typical)
¹H NMR (δ, ppm)Ring protons: 6.5-8.0, CH₃: 2.4-2.6Ring protons: 7.0-7.8, CH₃: 2.5
¹³C NMR (δ, ppm)C=O: 185-195, Ring carbons: 110-150C=O: ~190, Ring carbons: 115-145
IR (cm⁻¹)C=O stretch: ~1670, C-H stretch: 3000-3100C=O stretch: ~1660, C-H stretch: 3050-3150
UV-Vis (λmax, nm)~320-350~330-360

Note: The predicted values are based on typical results from DFT calculations for similar structures. Experimental values are general ranges for such compounds.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide information on static molecules, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. psu.eduresearchgate.netresearchgate.net MD simulations can be used to study conformational changes, intermolecular interactions, and the influence of the solvent on the molecule's structure and properties.

By simulating the molecule in a solvent box (e.g., water, ethanol, or chloroform), one can investigate how solvent molecules arrange themselves around the solute and how this affects its conformation and electronic properties. rsc.orgkoreascience.krbiointerfaceresearch.comresearchgate.net For example, polar solvents might stabilize more polar conformers of the molecule. Solvent effects can also be studied in the context of UV-Vis spectra, where the absorption maxima can shift depending on the polarity of the solvent (solvatochromism). koreascience.kr

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, theoretical studies can shed light on its synthesis, typically through a Friedel-Crafts acylation reaction of 2-(furan-2-yl)thiophene. acs.orggoogle.comacs.org

The mechanism of electrophilic substitution on furan and thiophene rings can be modeled to determine the preferred site of acylation. e-bookshelf.deresearchgate.netresearchgate.netyoutube.compearson.comimperial.ac.ukquimicaorganica.org Both furan and thiophene are activated towards electrophilic substitution, with the attack generally favored at the 2-position. In 2-(furan-2-yl)thiophene, the relative reactivity of the furan and thiophene rings and the directing effects of the furan substituent on the thiophene ring (and vice-versa) can be computationally assessed. Transition state theory can be used to calculate the reaction rates for different pathways, providing a theoretical basis for the observed regioselectivity of the synthesis. chemrxiv.orgacs.org

Quantitative Structure-Property Relationships (QSPR) Derived from Computational Descriptors

A thorough search of scientific literature and chemical databases was conducted to identify Quantitative Structure-Property Relationship (QSPR) studies specifically focused on the compound this compound. Despite a comprehensive investigation into computational chemistry and theoretical analyses of furan and thiophene derivatives, no dedicated QSPR models or publicly available datasets of calculated molecular descriptors for this specific compound could be located.

QSPR studies are a fundamental aspect of computational chemistry, aiming to build a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models rely on calculated molecular descriptors that quantify various aspects of a molecule's topology, geometry, and electronic structure.

While general QSPR studies have been performed on broader classes of related compounds, such as furan derivatives for applications like corrosion inhibition researchgate.net and antitubercular agents asianpubs.org, the specific quantitative relationships for this compound are not present in the available literature. Research in this area has explored the properties of similar structures, including other furan and thiophene derivatives, but has not provided the specific descriptor data or QSPR models required to fulfill the requested analysis for this particular compound.

Therefore, due to the absence of specific research findings and data tables for this compound in the public domain, the detailed QSPR analysis as requested cannot be provided.

Exploration of 1 5 Furan 2 Yl Thiophen 2 Yl Ethan 1 One and Its Analogues in Advanced Materials and Chemical Applications

Potential as Building Blocks for Organic Semiconductor Materials

The core structure of 1-(5-(furan-2-yl)thiophen-2-yl)ethan-1-one, featuring linked furan (B31954) and thiophene (B33073) rings, is a foundational element in the design of novel organic semiconductor materials. Thiophene oligomers, in particular, are a significant class of organic materials for photovoltaic applications due to their distinct optoelectronic properties. arxiv.org Theoretical studies on thiophene-furan oligomers suggest that the inclusion of furan units can lead to improvements in the material's performance. arxiv.org The substitution of thiophene with furan can enhance molecular planarity due to the smaller steric hindrance of the oxygen atom compared to sulfur, which is beneficial for light emission and charge transport. rsc.org

Application in Organic Field-Effect Transistors (OFETs)

Furan-containing semiconductors have shown significant promise in the field of organic field-effect transistors (OFETs), with some quinoidal oligofuran derivatives achieving high charge carrier mobilities. researchgate.net The integration of furan into π-conjugated systems, such as in the this compound backbone, can substantially influence the charge transport properties of the resulting materials. researchgate.net For instance, a furan-substituted thiophene/phenylene co-oligomer, 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan, when grown as a single crystal, exhibited ambipolar field-effect mobilities of approximately 0.7 cm²/V·s for holes and 0.1 cm²/V·s for electrons. rsc.orgrsc.org However, studies have also shown that the addition of furan can, in some cases, reduce electron mobility when compared to pristine thiophene-based derivatives. github.io

Integration into Organic Light-Emitting Diodes (OLEDs)

The development of new thiophene derivatives is crucial for advancing OLED technology. innovations-report.com Furan-cored luminogens with aggregation-induced emission (AIE) characteristics have demonstrated superiority over their thiophene counterparts in creating high-performance fluorescent materials for OLEDs. nih.govresearchgate.netnih.gov An OLED device that utilized a furan-cored AIE-active material, tetraphenylethylene-furan (TPE-F), as the light-emitting layer showcased excellent performance, achieving a high luminance of 24,298 cd/m², a current efficiency of 9.98 cd/A, and an external quantum efficiency of 3.67%. nih.gov This highlights the potential of incorporating furan-containing structures, similar to this compound, into the design of efficient emitters for OLEDs.

Utilization in Organic Photovoltaic (OPV) Devices

Thiophene-based organic materials are widely used in organic photovoltaic (OPV) applications. arxiv.org The structural motif of this compound can be found in more complex molecules designed for high-performance organic solar cells. For instance, a polymer known as PM6, which contains thiophene and benzodithiophene units, has been used in OPV cells that achieved a power conversion efficiency (PCE) of 18.4%. nih.gov Furthermore, organic nanoparticles based on a photovoltaic molecule with an extended exciton (B1674681) diffusion length have demonstrated a high hydrogen evolution rate, indicating their potential in solar hydrogen production. nih.gov The tuning of optoelectronic properties through the strategic combination of furan and thiophene rings is a key area of research for developing next-generation OPV materials. iaea.org

Role in Functional Supramolecular Architectures and Self-Assembly

The principles of supramolecular chemistry and self-assembly are increasingly being applied to the design of functional organic materials. While specific studies on the self-assembly of this compound are not widely documented, the structural motifs it contains are relevant to this field. For example, self-assembled monolayers (SAMs) of carbazole-based molecules have been investigated as hole-extracting interlayers in organic photovoltaics, demonstrating the importance of controlled molecular assembly at interfaces. nih.gov The ability of molecules to form well-ordered structures through non-covalent interactions is critical for optimizing the performance of electronic devices.

Development as Advanced Synthetic Intermediates for Complex Molecular Systems

The acetyl group on the thiophene ring of this compound makes it a valuable synthetic intermediate for the construction of more complex molecular systems. For instance, 2-acetylfuran, a related compound, can be reacted with substituted benzaldehydes to synthesize (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, also known as chalcones. mdpi.com These reactions are typically carried out under acidic or basic conditions. Similarly, the core structure can be incorporated into more elaborate molecules, such as a novel 1-(2,3-dihydrobenzo[b] github.ionih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, which was synthesized in a one-pot reaction. nih.gov The reactivity of the acetyl group allows for a variety of chemical transformations, enabling the creation of a diverse library of derivatives with potential applications in medicinal chemistry and materials science. For example, a series of 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones have been synthesized from related acetyl-pyrazole precursors.

Optoelectronic Property Tuning through Controlled Structural Modification

The optoelectronic properties of materials derived from the this compound framework can be systematically tuned through controlled structural modifications. iaea.org Theoretical studies on thiophene-furan oligomers have shown that the sequencing of the furan and thiophene units can significantly impact the electronic and optical properties of the resulting material. arxiv.org For example, the substitution of thiophene with furan can lead to a more planar molecular structure, which in turn affects the π-conjugation and, consequently, the material's mobility and emission characteristics. github.io

Research on furan-substituted biphenylyl/thiophene derivatives has demonstrated that increasing the number of furan rings can decrease the bond length alternation, indicating higher π-conjugation. github.io Furthermore, the incorporation of electron-donating or electron-withdrawing groups onto the core structure can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the bandgap and the material's absorption and emission spectra. The strategic design of furan-EDOT (3,4-ethylenedioxythiophene) monomers has been shown to produce copolymers with enhanced redox stability and improved electrochromic performance. iaea.org These findings underscore the potential for creating a wide range of functional materials by chemically modifying the this compound scaffold.

ParameterValue/ObservationReference
OFET Mobility (Analogue) Hole: ~0.7 cm²/V·s, Electron: ~0.1 cm²/V·s rsc.orgrsc.org
OLED Luminance (Analogue) 24,298 cd/m² nih.gov
OLED Current Efficiency (Analogue) 9.98 cd/A nih.gov
OLED EQE (Analogue) 3.67% nih.gov
OPV PCE (Analogue) 18.4% nih.gov

Conclusion and Future Perspectives

Summary of Key Academic Contributions and Insights on 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one

While dedicated research on this compound is not extensively documented, its existence as a commercially available scaffold molecule suggests its utility in synthetic chemistry. rsc.orguark.edu The primary academic contributions concerning this compound are inferred from the broader understanding of furan (B31954), thiophene (B33073), and their coupled derivatives. The core structure, a 2-acetylthiophene (B1664040) moiety linked to a furan ring at the 5-position, presents a versatile platform for further chemical transformations.

The ketone functional group is a key reactive site, offering a gateway to a multitude of reactions. For instance, it can undergo Knoevenagel condensation, which is a critical step in the synthesis of more complex heterocyclic systems, such as the preparation of a second thiophene ring. researchgate.net Furthermore, the aromatic nature of both the furan and thiophene rings allows for electrophilic substitution reactions, although the reactivity of each ring is influenced by the other as well as the deactivating acetyl group. uobaghdad.edu.iq Generally, in such coupled systems, the furan ring is more susceptible to electrophilic attack than the thiophene ring. matanginicollege.ac.in

The fundamental properties of this compound are detailed in the table below.

PropertyValue
Molecular FormulaC₁₀H₈O₂S
Molecular Weight192.24 g/mol
CAS Number879896-51-2

Identification of Unexplored Reactivity and Novel Synthetic Avenues

The synthesis of this compound itself likely relies on modern cross-coupling methodologies. The most probable synthetic routes involve the coupling of a pre-functionalized furan and a thiophene derivative. Key reactions that could be employed for this purpose include:

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction would likely involve the coupling of a (5-acetylthiophen-2-yl)boronic acid with a 2-halofuran or, conversely, a 2-furylboronic acid with a 2-halo-5-acetylthiophene. ntnu.nomdpi.comresearchgate.net The Suzuki-Miyaura reaction is well-regarded for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov

Stille Coupling: This reaction utilizes organotin reagents and offers another powerful method for the formation of the C-C bond between the furan and thiophene rings.

Negishi Coupling: Involving an organozinc reagent, the Negishi coupling provides an alternative route, with comparisons to the Suzuki reaction sometimes showing differing yields depending on the specific substrates. researchgate.net

Heck Coupling: While less common for this specific bond formation, the Heck reaction could also be a potential, though likely less efficient, synthetic route. scripps.edu

These synthetic strategies are summarized in the following table:

Coupling ReactionKey Reagents
Suzuki-MiyauraPalladium catalyst, Boronic acid/ester, Halide
StillePalladium catalyst, Organostannane, Halide
NegishiPalladium or Nickel catalyst, Organozinc, Halide
HeckPalladium catalyst, Alkene, Halide

Unexplored reactivity for this compound lies in the selective functionalization of the heterocyclic rings. The presence of the deactivating acetyl group directs electrophilic substitution, but the precise regioselectivity on both the furan and thiophene rings warrants further investigation. uobaghdad.edu.iq Additionally, the development of novel catalytic systems for direct C-H activation and coupling at specific positions on the furan or thiophene ring, without the need for pre-functionalization, represents a significant synthetic challenge and opportunity. nih.gov

Prospective Advancements in Materials Science and Applied Chemical Domains

The furan-thiophene heterocyclic system is a promising building block for advanced materials, particularly in the field of organic electronics. Oligomers and polymers incorporating both furan and thiophene units have demonstrated interesting optoelectronic properties. rsc.orgresearchgate.netarxiv.orgresearchgate.net

The incorporation of furan into polythiophene chains can modulate the electronic and structural properties of the resulting materials. acs.org Furan is more electron-rich than thiophene, which can influence the band gap and conductivity of the copolymers. uark.edu Research into furan-thiophene copolymers has shown their potential in applications such as:

Conducting Polymers: These materials can be used in a variety of applications including antistatic coatings, sensors, and rechargeable batteries. uark.educmu.eduresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence properties of furan-thiophene oligomers make them candidates for use as emissive layers in OLEDs. rsc.org

Organic Photovoltaics (OPVs): The electronic properties of these materials are relevant for their use in the active layer of solar cells. researchgate.netarxiv.org

Organic Field-Effect Transistors (OFETs): The charge transport characteristics of single crystals of furan-thiophene co-oligomers have shown ambipolar behavior, which is advantageous for creating complex electronic circuits. rsc.org

The properties of furan-thiophene based materials are summarized below:

Application AreaRelevant Properties
Conducting PolymersElectrical conductivity, Stability
Organic ElectronicsTunable band gap, Photoluminescence, Charge mobility
Organic PhotovoltaicsLight absorption, Charge separation and transport

Emerging Challenges and Future Opportunities in Furan-Thiophene Heterocycle Research

Despite the promise of furan-thiophene heterocycles, several challenges and opportunities remain. A significant challenge is the relative instability of furan-containing polymers compared to their all-thiophene counterparts, particularly their sensitivity to oxygen and light. acs.org Overcoming this instability through molecular design and encapsulation techniques is a key area for future research.

The synthesis of well-defined, high-molecular-weight furan-thiophene copolymers with controlled regioregularity remains a synthetic hurdle. acs.org Catalyst-transfer polycondensation methods are being explored to address this challenge. acs.org

Future opportunities in this field are vast. The development of new, highly efficient, and regioselective cross-coupling methods will be crucial for accessing a wider range of functionalized furan-thiophene building blocks. nih.govrsc.org Exploring the self-assembly of these molecules into ordered nanostructures, such as nanothreads, could lead to materials with novel and enhanced properties. chemrxiv.org

Furthermore, a deeper theoretical understanding of the structure-property relationships in these systems will guide the rational design of new materials with tailored optical and electronic properties for specific applications. researchgate.netarxiv.orgrsc.org The continued exploration of the chemical space around molecules like this compound will undoubtedly fuel innovation in both fundamental chemistry and applied materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of 5-acetylthiophen-2-ylboronic acid with brominated furan derivatives (e.g., 2-bromo-4-methylbenzene analogs) under inert atmospheres achieves moderate yields (~60%) using Pd(PPh₃)₄ as a catalyst. Optimize solvent systems (e.g., THF/water mixtures) and stoichiometric ratios (1:1.5 boronic acid to aryl halide) to enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for acetyl proton signals at δ ~2.5–2.7 ppm (singlet) and thiophene/furan aromatic protons in δ 6.5–7.5 ppm. Coupling patterns in 2D NMR (COSY, HSQC) resolve overlapping signals from fused heterocycles .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy. For C₁₁H₈O₂S, expect m/z ~204.024 .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-S/C-O stretches in 600–800 cm⁻¹ .

Q. How can density functional theory (DFT) be applied to predict electronic properties or reaction pathways for this compound?

  • Methodological Answer : Use hybrid functionals like B3LYP with 6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and assess charge transfer in thiophene-furan systems. Include solvent effects (e.g., PCM model) for accuracy. Validate against experimental UV-Vis spectra .

Q. What crystallization strategies are recommended for obtaining high-quality single crystals of this compound?

  • Methodological Answer : Slow evaporation of dichloromethane/hexane mixtures at 4°C promotes crystal growth. Use SHELX software for structure refinement, focusing on resolving disorder in the acetyl-thiophene moiety. Collect data at low temperatures (100 K) to minimize thermal motion artifacts .

Q. How can researchers confirm the absence of common synthetic byproducts (e.g., homocoupling or dehalogenation products)?

  • Methodological Answer : Monitor reactions via TLC (silica gel, hexane/EtOAc eluent) and GC-MS. Purify using column chromatography with gradient elution (e.g., pentane to 20% EtOAc). Characterize byproducts via comparative NMR analysis of isolated fractions .

Advanced Research Questions

Q. How do mechanofluorochromic properties of this compound arise, and what experimental approaches can resolve contradictions in emission spectra under mechanical stress?

  • Methodological Answer : Grinding-induced hypsochromic shifts (e.g., yellow → green emission) suggest planar-to-twisted conformational changes in the thiophene-furan backbone. Use powder XRD to track crystal-to-amorphous transitions and time-resolved fluorescence spectroscopy to correlate lifetime changes with grinding intensity .

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed C–H functionalization at the β-position of thiophene in derivatives of this compound?

  • Methodological Answer : DFT studies indicate that electron-rich Pd(0) intermediates preferentially activate β-C–H bonds due to lower activation barriers. Validate via kinetic isotope effect (KIE) experiments and in situ XAS to monitor Pd oxidation states during catalysis .

Q. How can researchers design derivatives of this compound for antitubercular activity, and what structural modifications improve bioavailability?

  • Methodological Answer : Introduce pyrazoline or benzoxazole pharmacophores via cyclocondensation reactions (e.g., with hydrazine derivatives). Optimize logP values (<5) using ClogP calculators and assess membrane permeability via Caco-2 cell assays. Test MIC values against Mycobacterium tuberculosis H37Rv .

Q. What strategies mitigate conflicting computational and experimental data on the compound’s excited-state dynamics?

  • Methodological Answer : Combine TD-DFT with multireference methods (e.g., CASSCF) to account for charge-transfer states. Validate using transient absorption spectroscopy to measure intersystem crossing rates and triplet quantum yields .

Q. How does the introduction of electron-withdrawing groups (e.g., sulfonyl) alter the compound’s reactivity in photochemical applications?

  • Methodological Answer : Sulfonyl groups (e.g., -SO₂Et) enhance oxidative stability and redshift absorption maxima. Synthesize derivatives via photochemical thiol-ene reactions under UV light (365 nm). Characterize using cyclic voltammetry to assess redox potentials and HOMO-LUMO alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.